

# 3,4-Dichloropyridine molecular structure and weight

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Compound of Interest

Compound Name: 3,4-Dichloropyridine

Cat. No.: B130718

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### In-Depth Technical Guide to 3,4-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **3,4-Dichloropyridine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

#### **Core Molecular Information**

**3,4-Dichloropyridine** is a chlorinated derivative of pyridine, an aromatic heterocyclic organic compound. It serves as a versatile building block in the synthesis of a variety of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1]

#### **Molecular Structure and Weight**

The molecular structure of **3,4-Dichloropyridine** consists of a pyridine ring substituted with two chlorine atoms at the 3 and 4 positions.

Molecular Formula: C<sub>5</sub>H<sub>3</sub>Cl<sub>2</sub>N[2][3][4]

Molecular Weight: 147.99 g/mol [2][3][4]

The structural information and key identifiers are summarized in the table below.



Identifier	Value
IUPAC Name	3,4-dichloropyridine[2]
CAS Number	55934-00-4[2][3][4]
SMILES	C1=CN=CC(=C1CI)CI
InChI	InChl=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1- 3H[2]
InChlKey	ZMPYQKNNUHPTLT-UHFFFAOYSA-N[2]

#### **Physicochemical Properties**

A summary of the key physicochemical properties of **3,4-Dichloropyridine** is presented in the table below.

Property	Value
Appearance	Red to reddish liquid or crystal[1]
Melting Point	22-24 °C[5]
Boiling Point	182-183 °C
Purity	≥ 97% (GC)[1]
Monoisotopic Mass	146.9642545 Da[2]

### Synthesis of 3,4-Dichloropyridine

A common laboratory-scale synthesis of **3,4-Dichloropyridine** involves the directed orthometalation of 3-chloropyridine, followed by chlorination.

### **Experimental Protocol: Synthesis from 3-Chloropyridine**

This protocol is based on a reported synthetic route.[3]

Materials:



- 3-Chloropyridine
- n-Butyllithium (n-BuLi)
- Diisopropylamine
- 1,1,2-Trichloro-1,2,2-trifluoroethane
- Tetrahydrofuran (THF), anhydrous
- Hexane, anhydrous

#### Procedure:

- Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine in anhydrous THF and hexane. Cool the solution to -75 °C. To this solution, add n-butyllithium dropwise while maintaining the temperature. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.
- Slowly add 3-chloropyridine to the LDA solution at -75 °C. Stir the reaction mixture for 2 hours to ensure complete metalation at the 4-position.
- Chlorination: To the reaction mixture, add 1,1,2-trichloro-1,2,2-trifluoroethane dropwise at -75
   °C. Stir for an additional hour.
- Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3,4-Dichloropyridine.

#### **Applications in Research and Drug Development**

**3,4-Dichloropyridine** is a valuable precursor for the synthesis of various biologically active molecules. Its derivatives have been investigated for their potential in treating a range of conditions, including neurological and cardiovascular diseases.[1]



#### Role as a Precursor in Biologically Active Molecules

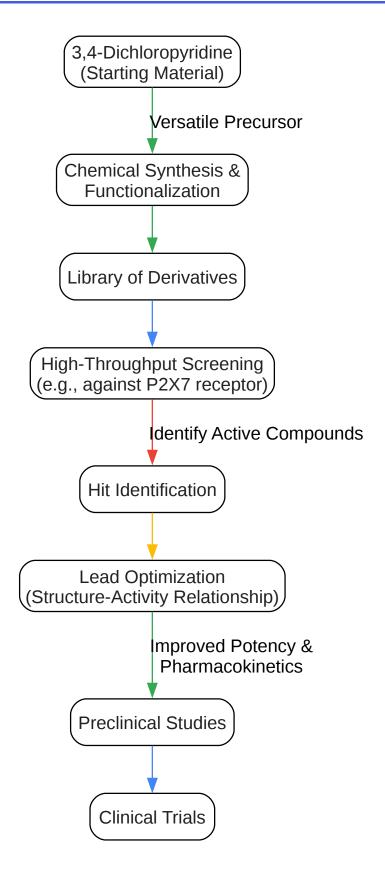
The dichloropyridine scaffold is a common feature in many pharmacologically active compounds. The chlorine substituents can be readily displaced or can participate in cross-coupling reactions, allowing for the introduction of diverse functional groups to modulate the biological activity of the final compound.

While specific drugs derived directly from **3,4-Dichloropyridine** are not extensively documented in the public domain, the broader class of dichloropyridine derivatives has shown significant promise. For instance, derivatives of the isomeric **3,5-dichloropyridine** have been identified as potent antagonists of the P2X7 receptor, which is implicated in inflammatory processes.

## Logical Workflow for Drug Discovery with Dichloropyridine Scaffolds

The following diagram illustrates a generalized workflow for the discovery of novel therapeutic agents based on a dichloropyridine core.





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Caption: A generalized workflow for drug discovery starting from a dichloropyridine scaffold.

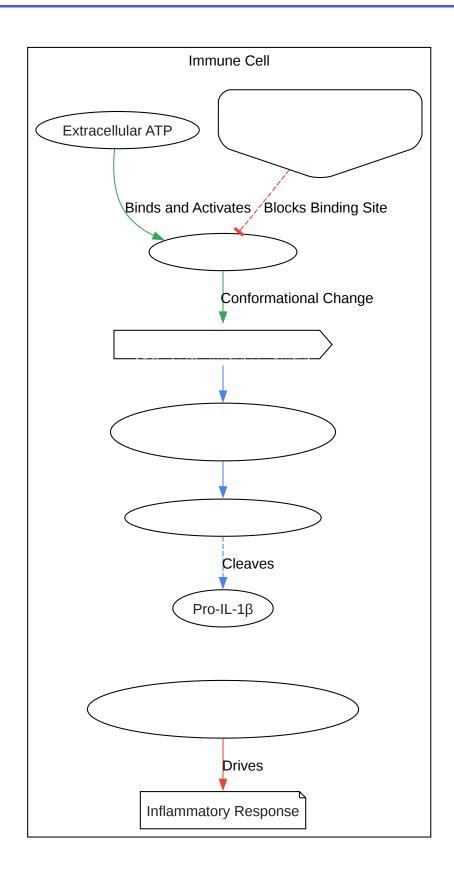


## Potential Signaling Pathway Involvement: P2X7 Receptor Antagonism

As a representative example of the biological activity of dichloropyridine derivatives, the following diagram illustrates the mechanism of action of a P2X7 receptor antagonist. While this example is based on derivatives of 3,5-dichloropyridine, it provides a plausible model for the potential therapeutic targeting of derivatives of **3,4-Dichloropyridine**.

The P2X7 receptor is an ATP-gated ion channel involved in inflammatory signaling. Its overactivation can lead to the release of pro-inflammatory cytokines.





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